1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride
CAS No.: 1147198-88-6
Cat. No.: VC4559538
Molecular Formula: C10H10Cl2FN3
Molecular Weight: 262.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147198-88-6 |
|---|---|
| Molecular Formula | C10H10Cl2FN3 |
| Molecular Weight | 262.11 |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9ClFN3.ClH/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15;/h1-5H,6,13H2;1H |
| Standard InChI Key | HFHBGDMHFGQLBO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Descriptors
The compound’s IUPAC name, 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine hydrochloride, reflects its benzyl-substituted pyrazole backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1147198-88-6 |
| Molecular Formula | C₁₀H₁₀Cl₂FN₃ |
| Molecular Weight | 262.11 g/mol |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl |
| InChIKey | HFHBGDMHFGQLBO-UHFFFAOYSA-N |
| PubChem CID | 17349598 |
The hydrochloride salt enhances solubility relative to the free base (C₁₀H₉ClFN₃), though exact solubility data remain unspecified.
Structural Analysis
The molecule comprises:
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A pyrazole ring (positions 1–4) with an amine group at position 4.
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A 2-chloro-6-fluorobenzyl group linked to the pyrazole’s nitrogen at position 1.
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Chlorine and fluorine atoms at ortho positions on the benzyl ring, creating steric and electronic effects that influence receptor binding .
X-ray crystallography data are unavailable, but computational models predict a planar pyrazole ring with a dihedral angle of ~30° between the benzyl and pyrazole moieties, optimizing π-π stacking interactions.
Synthesis and Characterization
Synthetic Pathways
While detailed protocols for this specific compound are proprietary, analogous pyrazole derivatives are typically synthesized via:
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N-Alkylation: Reacting 4-aminopyrazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃).
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Key challenges include controlling regioselectivity during benzyl substitution and minimizing byproducts from halogen exchange reactions.
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 262.11, consistent with the molecular weight.
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NMR Spectroscopy:
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 1-(2-Chloro-4-fluorobenzyl) analog | Cl at C2, F at C4 | Reduced steric hindrance |
| 1-(4-Bromo-2-fluorobenzyl) analog | Br instead of Cl | Higher molecular weight |
The 2-chloro-6-fluoro configuration uniquely balances electronic effects and steric bulk, favoring target selectivity .
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